![molecular formula C14H15NO4S B2685428 6-[(Cyclopentylamino)sulfonyl]chromen-2-one CAS No. 942864-29-1](/img/structure/B2685428.png)
6-[(Cyclopentylamino)sulfonyl]chromen-2-one
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Overview
Description
The compound “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Molecular Structure Analysis
The molecular structure of “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” would likely involve a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Scientific Research Applications
Antioxidant Activity
N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide: has been investigated for its antioxidant potential. In a study, coumarin–chalcone hybrid molecules derived from this compound demonstrated significant antioxidant activity, particularly compounds 5o and 5k. These molecules scavenged free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, suggesting their potential in combating oxidative stress .
Photochromic and Thermochromic Properties
Novel coumarin derivatives, including 2-oxo-2H-chromenecarbaldehyde hydrazones, were prepared from this compound. These derivatives exhibited interesting photochromic and thermochromic properties. Such characteristics are valuable for applications in materials science, sensors, and optical devices .
Biomedical Research and Drug Discovery
Coumarin derivatives, including those based on the sulfonamide scaffold, have been explored for their diverse biological activities. These include anticancer, antibacterial, antifungal, antioxidant, and antiviral effects. Researchers have synthesized various coumarin sulfonamides to develop potential clinical drugs with high therapeutic potency .
Industrial Applications
Coumarin derivatives find applications beyond medicine. Their unique features make them useful in materials science, organic synthesis, and industrial processes. As one type of chromene, 2H-chromenes (including coumarins) are widely used in various industrial branches .
Mechanism of Action
Target of Action
2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have been used extensively in materials science and organic synthesis .
Mode of Action
The mode of action of 2H-chromenes can vary depending on the specific compound and its functional groups. They often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
2H-chromenes can affect a variety of biochemical pathways. For example, some 2H-chromenes have been found to exhibit anti-diabetic activity by targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors .
Pharmacokinetics
The ADME properties of 2H-chromenes can also vary widely. Some 2H-chromenes have been found to have an acceptable range of oral bioavailability, drug-likeness, and a safe toxicity profile .
Result of Action
The molecular and cellular effects of 2H-chromenes can include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 2H-chromenes can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-cyclopentyl-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPDKYGWWUCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide |
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